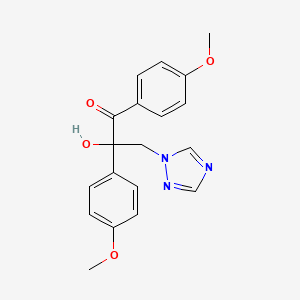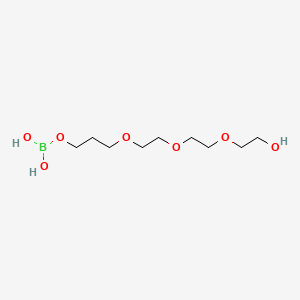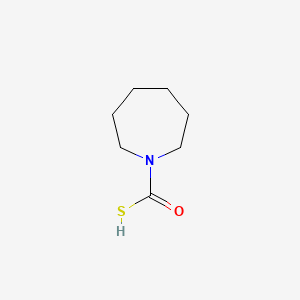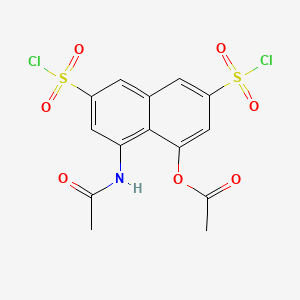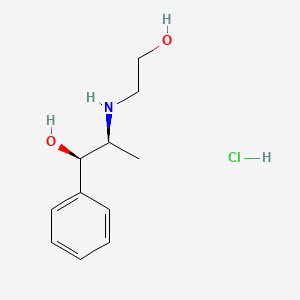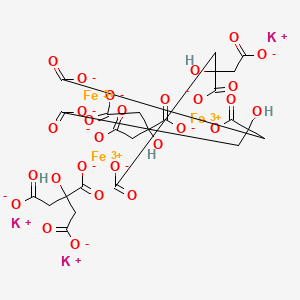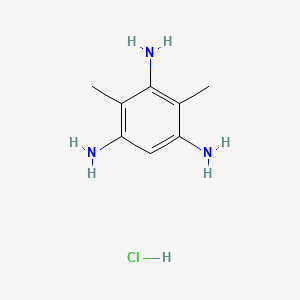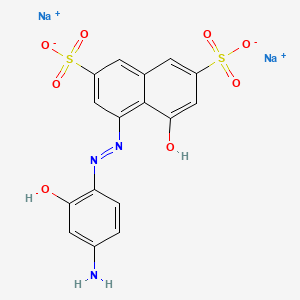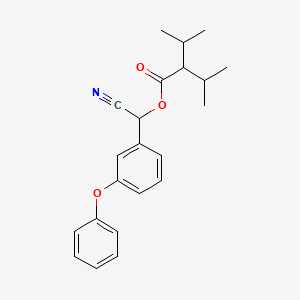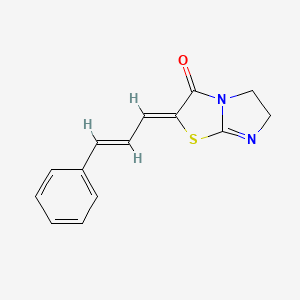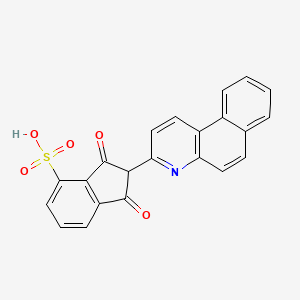
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzoquinoline moiety fused with an indene-dione structure, along with a sulpho group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative typically involves multi-step organic reactions. The process begins with the preparation of the benzoquinoline and indene-dione precursors. These precursors are then subjected to sulphonation reactions under controlled conditions to introduce the sulpho group. Common reagents used in these reactions include sulfuric acid and oleum. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to maintain the desired specifications and purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoquinoline and indene-dione rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include quinone derivatives, diol derivatives, and substituted benzoquinoline and indene-dione compounds. These products have distinct chemical and physical properties that make them useful in various applications.
Wissenschaftliche Forschungsanwendungen
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe and bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulpho group enhances the compound’s solubility and reactivity, facilitating its interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-one: Lacks the sulpho group, resulting in different chemical and physical properties.
2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione: Similar structure but without the sulpho derivative, affecting its reactivity and applications.
Uniqueness
The presence of the sulpho group in 2-Benzo(f)quinolin-3-yl-1H-indene-1,3(2H)-dione, monosulpho derivative imparts unique properties, such as increased solubility and enhanced reactivity. These characteristics make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
67893-12-3 |
|---|---|
Molekularformel |
C22H13NO5S |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
2-benzo[f]quinolin-3-yl-1,3-dioxoindene-4-sulfonic acid |
InChI |
InChI=1S/C22H13NO5S/c24-21-15-6-3-7-18(29(26,27)28)19(15)22(25)20(21)17-11-9-14-13-5-2-1-4-12(13)8-10-16(14)23-17/h1-11,20H,(H,26,27,28) |
InChI-Schlüssel |
ZMPJWGHEMFSQBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=C(C4=O)C(=CC=C5)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


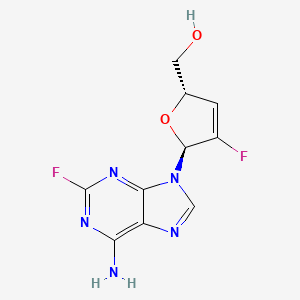
![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)


